Welcome to the BenchChem Online Store!
molecular formula C9H19N3O B8726142 1-(3-Methylbutyl)-4-nitrosopiperazine CAS No. 78991-52-3

1-(3-Methylbutyl)-4-nitrosopiperazine

Cat. No. B8726142
M. Wt: 185.27 g/mol
InChI Key: SHLVYPSIGFVQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04267175

Procedure details

A solution of N-(3-methyl-butyl)-N'-nitrosopiperazine (3 g.) in anhydrous tetrahydrofuran (30 ml). was added dropwise to a stirred suspension of lithium aluminium hydride (0.65 g.) in anhydrous tetrahydrofuran (100 ml.) under nitrogen at 50°. After 30 minutes, the mixture was cooled and worked up in the usual manner to give crude N-(3-methylbutyl)-N'-amino-piperazine (2.5 g.) used without purification in the next step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:13])[CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][N:8]([N:11]=O)[CH2:7][CH2:6]1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:1][CH:2]([CH3:13])[CH2:3][CH2:4][N:5]1[CH2:6][CH2:7][N:8]([NH2:11])[CH2:9][CH2:10]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
CC(CCN1CCN(CC1)N=O)C
Step Two
Name
Quantity
0.65 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CCN1CCN(CC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.